Diphosphonopentaosylceramide
Diphosphonopentaosylceramide
Brand Name:
Vulcanchem
CAS No.:
103147-89-3
VCID:
VC0025765
InChI:
InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1
SMILES:
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O
Molecular Formula:
C71H134N4O32P2
Molecular Weight:
1617.8 g/mol
Diphosphonopentaosylceramide
CAS No.: 103147-89-3
Main Products
VCID: VC0025765
Molecular Formula: C71H134N4O32P2
Molecular Weight: 1617.8 g/mol
CAS No. | 103147-89-3 |
---|---|
Product Name | Diphosphonopentaosylceramide |
Molecular Formula | C71H134N4O32P2 |
Molecular Weight | 1617.8 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
Standard InChI | InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1 |
Standard InChIKey | HYDZKGRJVPUAIP-ZKFCQCNZSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O |
SMILES | CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Synonyms | 3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer aminophosphonoglycophospholipid SGL II bis(2-aminoethylphosphono)pentaoside diphosphonopentaosylceramide SGL-II |
PubChem Compound | 6438954 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume